![molecular formula C14H18ClNO2 B2940382 5-Methoxyspiro[indene-2,4'-piperidin]-1(3H)-one hcl CAS No. 1447606-13-4](/img/structure/B2940382.png)
5-Methoxyspiro[indene-2,4'-piperidin]-1(3H)-one hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Methoxyspiro[indene-2,4'-piperidin]-1(3H)-one HCl is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a spirocyclic compound that belongs to the class of piperidinones and has a molecular weight of 297.81 g/mol. In
Scientific Research Applications
Suzuki–Miyaura Coupling
One of the most prominent applications of organoboron compounds, which include derivatives like 5-Methoxyspiro[indene-2,4’-piperidin]-1(3H)-one hydrochloride, is in the Suzuki–Miyaura coupling reaction. This cross-coupling reaction allows for the formation of carbon-carbon bonds, facilitating the synthesis of various complex organic structures. The boron moiety in these compounds can be transformed into diverse functional groups, enhancing the versatility of this compound in synthetic organic chemistry .
Protodeboronation
Protodeboronation of pinacol boronic esters, a process relevant to 5-Methoxyspiro[indene-2,4’-piperidin]-1(3H)-one hydrochloride, is a valuable transformation in organic synthesis. This reaction is used to remove the boron group from boronic esters, which is a key step in the synthesis of various organic molecules, including pharmaceuticals and natural products .
Anti-Markovnikov Hydromethylation
The compound can be utilized in a radical approach to achieve formal anti-Markovnikov hydromethylation of alkenes. This method represents a valuable transformation, allowing for the addition of a methyl group across a double bond in a manner that defies traditional Markovnikov’s rule .
Synthesis of Natural Products
The protodeboronation strategy of boronic esters, including those derived from 5-Methoxyspiro[indene-2,4’-piperidin]-1(3H)-one hydrochloride, has been applied in the formal total synthesis of natural products such as d-®-coniceine and indolizidine 209B. These complex molecules have significant biological activities and are of interest in medicinal chemistry .
Building Blocks in Organic Synthesis
Organoboron compounds like 5-Methoxyspiro[indene-2,4’-piperidin]-1(3H)-one hydrochloride serve as highly valuable building blocks in organic synthesis. They can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and various carbon-carbon bond-forming reactions such as alkenylations, alkynylations, and arylations .
Hydroboration-Deboronation Strategy
This compound can be part of a hydroboration-deboronation strategy, which is an efficient sequence for the formal hydrogenation of unactivated alkenes to alkanes. This strategy involves the generation of catechol boronic esters, which then undergo protodeboronation via a radical chain reaction .
properties
IUPAC Name |
5-methoxyspiro[3H-indene-2,4'-piperidine]-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2.ClH/c1-17-11-2-3-12-10(8-11)9-14(13(12)16)4-6-15-7-5-14;/h2-3,8,15H,4-7,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHFTNNABREQER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C3(C2)CCNCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxyspiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride | |
CAS RN |
1447606-13-4 |
Source


|
| Record name | 5-methoxyspiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

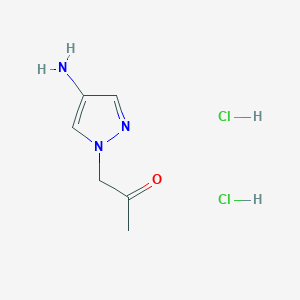

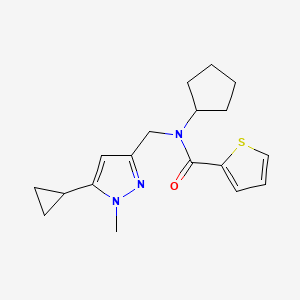
![N-(2,4-difluorophenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2940306.png)
![3-Cyano-N-(2-{[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)benzamide](/img/structure/B2940307.png)
![N-(3-fluorophenyl)-2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2940308.png)

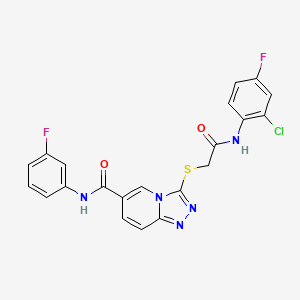
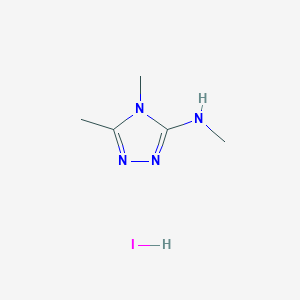
![(E)-1-[(2S)-2-(2-Cyclopentylpyrrolidine-1-carbonyl)pyrrolidin-1-yl]-4-(dimethylamino)but-2-en-1-one](/img/structure/B2940316.png)
![(3Ar,6aS)-3a-fluoro-6a-(hydroxymethyl)-5,5-dioxo-4,6-dihydro-1H-thieno[3,4-c]furan-3-one](/img/structure/B2940317.png)
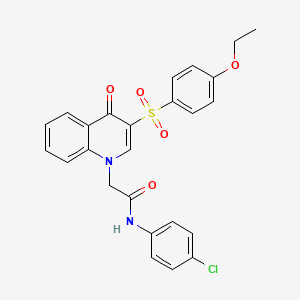
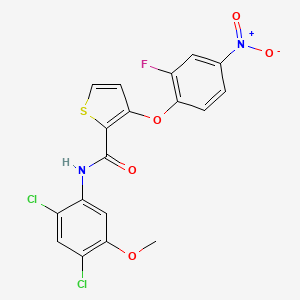
![4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2940322.png)